Cas no 867162-41-2 ((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol)

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol structure
867162-41-2 structure
Nome del prodotto:(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol
Numero CAS:867162-41-2
MF:C20H14ClN3O
MW:347.797663211823
CID:2155121
PubChem ID:53629014

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol
    • (3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methanol
    • 7-Quinolinemethanol, α-(3-chloropyrazinyl)-2-phenyl- (9CI)
    • α-(3-Chloro-2-pyrazinyl)-2-phenyl-7-quinolinemethanol (ACI)
    • DB-234962
    • (3-Chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)-methanol
    • AKOS037649886
    • CS-13833
    • C11823
    • CS-M1234
    • FDRODISLZBQQCO-UHFFFAOYSA-N
    • SCHEMBL402106
    • 867162-41-2
    • Inchi: 1S/C20H14ClN3O/c21-20-18(22-10-11-23-20)19(25)15-7-6-14-8-9-16(24-17(14)12-15)13-4-2-1-3-5-13/h1-12,19,25H
    • Chiave InChI: FDRODISLZBQQCO-UHFFFAOYSA-N
    • Sorrisi: ClC1C(C(C2C=C3C(C=CC(C4C=CC=CC=4)=N3)=CC=2)O)=NC=CN=1

Proprietà calcolate

  • Massa esatta: 347.0825398g/mol
  • Massa monoisotopica: 347.0825398g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 431
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58.9Ų
  • XLogP3: 3.5

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM332699-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol
867162-41-2 95%+
250mg
$1716 2021-08-18
Chemenu
CM332699-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol
867162-41-2 95%+
100mg
$731 2023-01-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057486-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol
867162-41-2 98%
250mg
¥11088.00 2024-04-27
Key Organics Ltd
CS-13833-1g
(3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol
867162-41-2 >97%
1g
£3451.00 2025-02-09
ChemScence
CS-M1234-500mg
(3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol
867162-41-2
500mg
$1320.0 2022-04-26
Chemenu
CM332699-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol
867162-41-2 95%+
100mg
$950 2021-08-18
Chemenu
CM332699-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol
867162-41-2 95%+
250mg
$1218 2023-01-18
Key Organics Ltd
CS-13833-0.25g
(3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol
867162-41-2 >97%
0.25g
£1723.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057486-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol
867162-41-2 98%
100mg
¥5702.00 2024-04-27

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
1.3 Reagents: Citric acid Solvents: Water
Riferimento
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
2.3 Reagents: Citric acid Solvents: Water
Riferimento
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Butyl ether ;  -5 °C; < 0 °C; 30 min, 0 °C; 2.5 h, 0 °C → rt
1.2 Reagents: Methanol
2.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
3.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
3.3 Reagents: Citric acid Solvents: Water
Riferimento
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol Raw materials

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol Preparation Products

Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd